N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: is a compound that belongs to the class of heterocyclic compounds known as pyrimidines. These compounds are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The compound features a cyclohexyl group, an ethyl group, and a thioacetamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of the Zika virus, making it a significant target for antiviral drugs .
Mode of Action
This compound interacts with its target by binding to the palm region of the NS5A RdRp . This interaction is facilitated through hydrogen bonding with residues such as LYS468, PHE466, GLU465, and GLY467 . This binding inhibits the activity of the RdRp, thereby inhibiting the replication of the Zika virus .
Biochemical Pathways
The compound affects the biochemical pathway of Zika virus replication. By inhibiting the RdRp, the compound prevents the synthesis of new viral RNA strands . This disruption in the replication process leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Result of Action
The result of the compound’s action is a significant inhibition of Zika virus replication. In vitro studies have shown that the compound can inhibit ZIKV RNA replication with an EC50 of 6.87 ± 1.21 μM . This inhibition of replication can prevent the spread of the virus, potentially limiting the severity of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the reaction of cyclohexylamine with 2-chloro-N-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities. Its interactions with biological targets are of significant interest in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
- N-cyclohexyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide
- N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide
Comparison: Compared to its analogs, N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits unique properties due to the presence of the ethyl group and the thioacetamide moiety. These structural features contribute to its distinct reactivity and biological activity, making it a compound of interest in various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-2-10-8-12(18)17-14(16-10)20-9-13(19)15-11-6-4-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFXGROQDLSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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